3-Isoxazolecarboxamide, 5-(2,3-dihydro-2-methyl-5-benzofuranyl)-N-[4-(2-phenyldiazenyl)phenyl]-
Description
The compound 3-Isoxazolecarboxamide, 5-(2,3-dihydro-2-methyl-5-benzofuranyl)-N-[4-(2-phenyldiazenyl)phenyl]- is a synthetic isoxazole derivative featuring a unique substitution pattern. The core structure comprises a 3-isoxazolecarboxamide scaffold, with a 2,3-dihydro-2-methyl-5-benzofuranyl group at position 5 of the isoxazole ring and an N-[4-(2-phenyldiazenyl)phenyl] substituent. This combination introduces steric, electronic, and solubility-related properties distinct from simpler phenyl-substituted analogs.
Properties
CAS No. |
942873-05-4 |
|---|---|
Molecular Formula |
C25H20N4O3 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-(4-phenyldiazenylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C25H20N4O3/c1-16-13-18-14-17(7-12-23(18)31-16)24-15-22(29-32-24)25(30)26-19-8-10-21(11-9-19)28-27-20-5-3-2-4-6-20/h2-12,14-16H,13H2,1H3,(H,26,30) |
InChI Key |
QJJZZDZNYCBQRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)C(=O)NC4=CC=C(C=C4)N=NC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-N-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}-1,2-OXAZOLE-3-CARBOXAMIDE involves several steps. One common method includes the enantioselective reduction of homobenzylic ketones using a chiral spiroborate catalyst . This catalyst is advantageous as it is not sensitive to air and moisture, making it suitable for both analytical and industrial purposes. Additionally, the construction of the benzofuran ring can be achieved through a unique free radical cyclization cascade, which is an excellent method for synthesizing complex polycyclic benzofuran compounds .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield carboxylic acids, while reduction reactions could produce alcohols .
Scientific Research Applications
5-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-N-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}-1,2-OXAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has been studied for its potential anti-tumor and antibacterial activities . In medicine, it is being explored as a potential therapeutic agent for treating various diseases, including cancer and Alzheimer’s disease . Additionally, it has applications in the industry as a precursor for the synthesis of other biologically active compounds .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives have been shown to inhibit the activity of certain enzymes and receptors, leading to their therapeutic effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied. For instance, in anti-tumor applications, the compound may inhibit the proliferation of cancer cells by interfering with their cell cycle .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison of Selected 3-Isoxazolecarboxamide Derivatives
Key Structural and Functional Differences:
Substituent at Position 5: Target Compound: The 2,3-dihydro-2-methyl-5-benzofuranyl group introduces a bicyclic structure with a partially saturated furan ring. Phenyl/Methylphenyl Analogs: Simpler aromatic substituents (e.g., phenyl, 4-methylphenyl) prioritize planar aromatic interactions, which may favor π-π stacking in biological targets but lack the steric complexity of the benzofuranyl group .
N-Substituent :
- All compounds share the N-[4-(phenyldiazenyl)phenyl] group, an azo-linked aromatic system. The diazenyl group is photochemically sensitive, which may limit stability under UV exposure. Substituents on the phenyl ring of the azo group (e.g., 2-methylphenyl in CAS 898497-51-3 ) could modulate this instability, but the target compound lacks such modifications.
Physicochemical Implications :
- Molecular Weight and Lipophilicity : The target compound’s estimated molecular weight (~438 g/mol) exceeds that of phenyl analogs (~376–396 g/mol), suggesting reduced bioavailability under Lipinski’s rule-of-five criteria. The benzofuranyl group likely increases logP, favoring passive diffusion but risking solubility challenges.
- Hydrogen Bonding : The oxygen atom in the benzofuranyl moiety may serve as a hydrogen-bond acceptor, a feature absent in phenyl analogs. This could enhance interactions with biological targets like enzymes or receptors .
Biological Activity
The compound 3-Isoxazolecarboxamide, 5-(2,3-dihydro-2-methyl-5-benzofuranyl)-N-[4-(2-phenyldiazenyl)phenyl]- is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, exploring relevant case studies, research findings, and a summary of its pharmacological properties.
Chemical Structure and Properties
The molecular structure of the compound includes an isoxazole ring, a benzofuran moiety, and an azo group, which contribute to its unique chemical properties. Understanding the structure-activity relationship (SAR) is crucial for predicting its biological effects.
Antimicrobial Activity
Research indicates that derivatives of isoxazolecarboxamides exhibit significant antimicrobial properties. For instance, studies have shown that certain substituted isoxazole derivatives can inhibit the growth of various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for some derivatives range from to , demonstrating potent activity against resistant strains while maintaining selectivity over eukaryotic cells .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Isoxazole derivatives have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. For example, compounds with similar structures have been reported to target specific pathways involved in cancer cell proliferation and survival.
Case Studies
-
Case Study on Antitubercular Activity :
A study published in the Journal of Medicinal Chemistry demonstrated that certain isoxazole derivatives showed high inhibitory activity against Mycobacterium tuberculosis strains with MIC values significantly lower than those of existing treatments . This highlights the potential of these compounds as novel antitubercular agents. -
Case Study on Anticancer Activity :
Research involving isoxazole derivatives indicated that they could effectively inhibit the proliferation of various cancer cell lines. One study reported that a specific derivative induced apoptosis via mitochondrial pathways, showcasing its potential as an anticancer agent.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicological profile of this compound is essential for its development as a therapeutic agent.
Absorption and Distribution
Preliminary studies suggest that compounds with similar structures exhibit good absorption characteristics due to their lipophilic nature. However, detailed PK studies are required to understand the absorption rates and distribution in biological systems.
Toxicological Studies
Toxicity assessments are crucial for evaluating safety. Initial findings indicate that certain isoxazole derivatives possess low toxicity profiles in vitro; however, comprehensive in vivo studies are necessary to ascertain their safety for human use.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Isoxazolecarboxamide derivatives, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves coupling substituted isoxazole-3-carboxylic acids with aryl amines via amide bond formation. For example, describes using 5-(4-fluoro-3-hydroxyphenyl)isoxazole-3-carboxylic acid and 5-chloro-2-methylaniline under standard amidation conditions, yielding 18% . Optimization strategies include:
- Catalyst Screening : Use coupling agents like HATU or EDCl to improve efficiency.
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility.
- Temperature Control : Heating under reflux (e.g., 90°C in POCl3, as in ) can drive reaction completion .
- Purification : Recrystallization from DMSO/water mixtures improves purity .
Q. How should researchers characterize the structural integrity of synthesized 3-Isoxazolecarboxamide compounds?
- Methodological Answer :
- NMR Spectroscopy : Use and NMR to confirm substituent positions. For example, reports δ=10.36 ppm (amide NH) and aromatic protons at δ=7.27–7.51 ppm, with methyl groups at δ=2.24 ppm .
- HRMS : Validate molecular weight (e.g., [M+H] at 347.0599 in ) .
- Elemental Analysis : Compare calculated vs. experimental C/H/N ratios (e.g., ) .
Q. What safety protocols are critical when handling 3-Isoxazolecarboxamide derivatives in the lab?
- Methodological Answer :
- PPE : Use gloves, lab coats, and eye protection due to acute oral toxicity (H302) and skin irritation (H315) risks () .
- Ventilation : Work in fume hoods to avoid inhalation (H335).
- Waste Disposal : Neutralize acidic/byproduct residues before disposal.
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for 3-Isoxazolecarboxamide derivatives across different assay conditions?
- Methodological Answer :
- Assay Standardization : Control variables like mitochondrial isolation protocols ( uses C57BL6/J mouse liver mitochondria in sucrose-Tris buffer) .
- Dose-Response Curves : Test compounds at multiple concentrations (e.g., 1–100 µM) to account for solubility issues.
- Positive Controls : Include reference inhibitors (e.g., CsA for mitochondrial assays) to validate assay conditions .
Q. What computational methods are employed to predict the binding affinity and mechanism of action of 3-Isoxazolecarboxamide derivatives?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock to model interactions with target proteins. highlights docking poses of similar compounds with active sites .
- DFT Studies : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity, as demonstrated for benzoxazole derivatives in .
- MD Simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories .
Q. How can statistical experimental design improve the synthesis and optimization of 3-Isoxazolecarboxamide derivatives?
- Methodological Answer :
- DOE (Design of Experiments) : Apply factorial designs to evaluate variables (e.g., solvent, temperature, catalyst ratio). emphasizes reducing trial-and-error approaches via Taguchi or Box-Behnken methods .
- Response Surface Methodology (RSM) : Optimize reaction yield using central composite designs.
- Data Analysis Tools : Use software like Minitab or JMP for ANOVA and interaction effects.
Data Contradiction Analysis
Q. How to address discrepancies in spectroscopic data (e.g., unexpected NMR peaks) during structural validation?
- Methodological Answer :
- Purity Check : Re-crystallize or use HPLC to remove impurities (e.g., ’s 18% yield suggests potential byproducts) .
- Isomer Identification : Use 2D NMR (COSY, NOESY) to distinguish regioisomers.
- Solvent Artifacts : Verify solvent peaks (e.g., DMSO-d6 at δ=2.50 ppm in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
